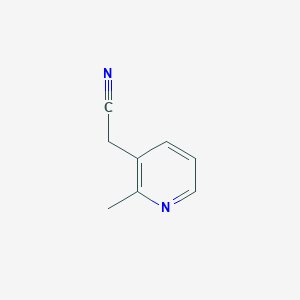

2-(2-Methylpyridin-3-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(2-methylpyridin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-8(4-5-9)3-2-6-10-7/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGVSUGWTHGNTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101166-73-8 | |

| Record name | 2-(2-methylpyridin-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Methylpyridin-3-yl)acetonitrile: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(2-Methylpyridin-3-yl)acetonitrile is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring with methyl and acetonitirle functional groups, presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on its structure, properties, and a plausible synthetic route, addressing the current knowledge gaps in the scientific literature.

Molecular Structure and Identifiers

2-(2-Methylpyridin-3-yl)acetonitrile is characterized by a pyridine ring substituted at the 2-position with a methyl group and at the 3-position with an acetonitrile group.

| Identifier | Value | Source |

| IUPAC Name | 2-(2-Methylpyridin-3-yl)acetonitrile | [1] |

| CAS Number | 101166-73-8 | [1] |

| Molecular Formula | C₈H₈N₂ | [1][2] |

| Molecular Weight | 132.16 g/mol | [1] |

| SMILES | CC1=NC=CC=C1CC#N | [1] |

| InChIKey | NNGVSUGWTHGNTM-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Not available | Data for the related compound 2-phenyl-2-(pyridin-3-yl)acetonitrile is 63-65 °C[3]. |

| Boiling Point | Predicted: 281.8±25.0 °C | For the isomer 2-(4-methylpyridin-3-yl)acetonitrile[4]. |

| pKa | Predicted: 4.84±0.18 | For the isomer 2-(4-methylpyridin-3-yl)acetonitrile[4]. The pKa of 2-methylpyridine in acetonitrile is 13.32[5]. |

| Solubility | Not available | Expected to be soluble in organic solvents like acetonitrile, methanol, and DMSO. |

| logP (predicted) | 0.9 | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data for 2-(2-Methylpyridin-3-yl)acetonitrile is not currently published. However, based on its structure, the expected spectral features are outlined below.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons, the methylene protons of the acetonitrile group, and the aromatic protons of the pyridine ring. |

| ¹³C NMR | Resonances for the methyl carbon, the methylene carbon, the nitrile carbon, and the carbons of the pyridine ring. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically in the range of 2260-2240 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. Predicted m/z for [M+H]⁺ is 133.07602[2]. |

Synthesis

Proposed Experimental Protocol: Two-Step Synthesis from 2,3-Lutidine

This protocol describes a potential pathway starting from the commercially available 2,3-lutidine (2,3-dimethylpyridine).

Step 1: Free-Radical Bromination of 2,3-Lutidine

Objective: To selectively brominate the methyl group at the 3-position of 2,3-lutidine to form 3-(bromomethyl)-2-methylpyridine.

Materials:

-

2,3-Lutidine

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-lutidine (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(bromomethyl)-2-methylpyridine.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Cyanation of 3-(Bromomethyl)-2-methylpyridine

Objective: To substitute the bromine atom with a cyanide group to yield 2-(2-Methylpyridin-3-yl)acetonitrile.

Materials:

-

3-(Bromomethyl)-2-methylpyridine (from Step 1)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or ethanol/water mixture as solvent

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 3-(bromomethyl)-2-methylpyridine (1.0 eq) in DMSO or an ethanol/water mixture.

-

Add sodium cyanide or potassium cyanide (1.0-1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2-(2-Methylpyridin-3-yl)acetonitrile.

-

Purify the final product by column chromatography or distillation under reduced pressure.

Biological Activity and Drug Development Potential

There is currently no published data on the specific biological activity or pharmacological profile of 2-(2-Methylpyridin-3-yl)acetonitrile. However, the pyridine scaffold is a common feature in many biologically active compounds and approved drugs. Related pyridineacetonitrile derivatives have been investigated for a variety of therapeutic applications. For instance, some aminopyridine derivatives are explored as intermediates in the synthesis of muscarinic acetylcholine receptor agonists, which have potential in treating neurological disorders[3][6]. The presence of the nitrile group also offers a handle for further chemical modifications to generate a library of compounds for screening in various biological assays.

Logical Workflow for Synthesis

The following diagram illustrates the proposed logical workflow for the synthesis of 2-(2-Methylpyridin-3-yl)acetonitrile from 2,3-Lutidine.

Caption: Proposed two-step synthesis of 2-(2-Methylpyridin-3-yl)acetonitrile.

Disclaimer: This document is intended for informational purposes for a scientific audience. The predicted data and proposed experimental protocols are based on chemical principles and data from related compounds and have not been experimentally validated for 2-(2-Methylpyridin-3-yl)acetonitrile. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

- 1. CN1869023A - Synthesis of 2-methyl pyridine by acetylene acetonitrile method - Google Patents [patents.google.com]

- 2. hmdb.ca [hmdb.ca]

- 3. 2-Hydroxy-2-(pyridin-3-YL)acetonitrile | 17604-74-9 | Benchchem [benchchem.com]

- 4. 2-(4-methylpyridin-3-yl)acetonitrile CAS#: 1000548-83-3 [amp.chemicalbook.com]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. 2-Amino-2-(pyridin-3-yl)acetonitrile CAS#: 131988-63-1 [amp.chemicalbook.com]

2-(2-Methylpyridin-3-yl)acetonitrile CAS number 101166-73-8

An In-depth Technical Guide to 2-(2-Methylpyridin-3-yl)acetonitrile (CAS 101166-73-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-(2-Methylpyridin-3-yl)acetonitrile, a key heterocyclic building block for chemical synthesis. The document delves into its chemical identity, plausible synthetic routes, detailed physicochemical and spectroscopic characterization, reactivity, and applications, with a particular focus on its utility in pharmaceutical research and drug development. By synthesizing available data with established chemical principles, this whitepaper serves as an essential resource for scientists working with this versatile intermediate.

Introduction and Strategic Importance

2-(2-Methylpyridin-3-yl)acetonitrile, registered under CAS number 101166-73-8, is a substituted pyridine derivative that has garnered interest as a versatile intermediate in organic synthesis.[1] Its structure, featuring a pyridine ring, a reactive nitrile group, and an activated methylene bridge, makes it a valuable precursor for constructing more complex molecular architectures. Pyridine moieties are a cornerstone of medicinal chemistry, appearing in a vast array of bioactive compounds and approved pharmaceuticals.[2] The strategic placement of the methyl and acetonitrile groups on the pyridine core of this molecule offers multiple avenues for functionalization, rendering it a significant tool for drug discovery programs and the synthesis of fine chemicals.[3] One notable application is its use in the preparation of pyridine analogues of vitamin B1.[4]

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in 2-(2-Methylpyridin-3-yl)acetonitrile dictates its chemical behavior and physical properties.

Table 1: Chemical Identity and Properties

| Property | Value | Source(s) |

| CAS Number | 101166-73-8 | [1][5][6][7] |

| Molecular Formula | C₈H₈N₂ | [1][5] |

| Molecular Weight | 132.16 g/mol | [5][6] |

| IUPAC Name | 2-(2-methylpyridin-3-yl)acetonitrile | [1] |

| SMILES | CC1=C(CC#N)C=CC=N1 | [1][5] |

| Predicted Density | 1.056±0.06 g/cm³ | [8] |

| Predicted pKa | 4.84±0.18 | [8] |

| Predicted Boiling Point | 281.8±25.0 °C | [8] |

| Storage Conditions | Sealed in dry, 2-8°C | [6] |

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for 2-(2-Methylpyridin-3-yl)acetonitrile are not extensively documented in readily available literature, its structure suggests several viable synthetic strategies based on established pyridine chemistry.[9] The most logical approach involves the nucleophilic substitution of a suitable leaving group on a 2-methyl-3-substituted pyridine precursor with a cyanide source.

Proposed Synthetic Pathway: Cyanation of a Halopyridine Intermediate

A prevalent method for introducing a cyanomethyl group to an aromatic ring is the reaction of a halomethyl derivative with a cyanide salt. This two-step process, starting from the commercially available 2-methyl-3-pyridinamine, offers a reliable route.

Step 1: Sandmeyer-type reaction to introduce a halogen. Conversion of the amino group of 2-methyl-3-pyridinamine to a halide (e.g., bromide or chloride) via diazotization followed by treatment with a copper(I) halide. This classic transformation is a cornerstone of aromatic chemistry for installing a good leaving group.

Step 2: Nucleophilic substitution with cyanide. The resulting 3-(halomethyl)-2-methylpyridine can then be reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or acetonitrile. This is a standard SN2 reaction where the cyanide anion displaces the halide to form the target nitrile.

Spectroscopic Characterization Profile

Definitive structural elucidation relies on a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, a predictive analysis based on its structure and data from analogous compounds can be made.[10]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic methyl and methylene protons.

-

Pyridine Ring Protons (3H): Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C4 would likely be a doublet of doublets, the proton at C5 a doublet of doublets, and the proton at C6 a doublet of doublets, with coupling constants typical for pyridyl systems.

-

Methylene Protons (-CH₂CN, 2H): A singlet expected around δ 3.8-4.2 ppm. The deshielding is due to the adjacent aromatic ring and the electron-withdrawing nitrile group.

-

Methyl Protons (-CH₃, 3H): A sharp singlet expected around δ 2.5-2.7 ppm, characteristic of a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would complement the proton data, confirming the carbon skeleton.

-

Pyridine Ring Carbons (5C): Five distinct signals in the aromatic region (δ 120-160 ppm).

-

Nitrile Carbon (-CN): A characteristic signal in the δ 115-120 ppm range.

-

Methylene Carbon (-CH₂CN): A signal expected around δ 20-25 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, likely around δ 18-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.[11]

-

C≡N Stretch: A sharp, intense absorption band is expected in the range of 2240-2260 cm⁻¹. The conjugation with the pyridine ring may slightly lower this frequency.

-

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

-

C=C and C=N Stretch (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a prominent molecular ion (M⁺) peak at m/z = 132. Fragmentation would likely involve the loss of the nitrile group or cleavage of the methylene bridge.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-(2-Methylpyridin-3-yl)acetonitrile is governed by its key functional groups, making it a versatile synthetic intermediate.[12]

-

Nitrile Group Chemistry: The cyano group can undergo a variety of transformations.

-

Hydrolysis: Acidic or basic hydrolysis will convert the nitrile to the corresponding carboxylic acid, 2-(2-methylpyridin-3-yl)acetic acid, a valuable building block itself.

-

Reduction: The nitrile can be reduced to the primary amine, 2-(2-methylpyridin-3-yl)ethanamine, using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic side chain often sought in pharmaceutical candidates.

-

-

Methylene Group Reactivity: The methylene protons are acidic (pKa estimated in the range of 20-25 in DMSO) due to the electron-withdrawing effects of both the adjacent pyridine ring and the nitrile group.[12] This allows for deprotonation with a suitable base (e.g., NaH, LDA) to form a stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides or carbonyl compounds, enabling chain extension and further functionalization.

-

Pyridine Ring Chemistry: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of attack.

Applications in Research and Drug Development

Acetonitrile and its derivatives are fundamental solvents and intermediates in the pharmaceutical industry.[13][14] The structural motifs present in 2-(2-Methylpyridin-3-yl)acetonitrile make it an attractive starting material for synthesizing compounds with potential biological activity.

-

Scaffold for Bioactive Molecules: As an intermediate, it provides a ready-made substituted pyridine core. This scaffold is prevalent in drugs targeting a wide range of receptors and enzymes. The related compound, 2-amino-2-(pyridin-3-yl)acetonitrile, is an intermediate in the synthesis of muscarinic agonists for potential Alzheimer's disease research.[15]

-

Vitamin Analogues: It has been specifically cited as a precursor for preparing pyridine analogues of vitamin B1, highlighting its role in biochemical research.[4]

-

Agrochemical Synthesis: Pyridine-based compounds are also widely used in the agrochemical industry, suggesting potential applications in the development of new herbicides, fungicides, or insecticides.[16]

Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for 2-(2-Methylpyridin-3-yl)acetonitrile is not widely published, data from analogous nitriles and acetonitrile provide a strong basis for safe handling protocols.[17][18]

-

Hazards: The compound should be considered harmful if swallowed, in contact with skin, or if inhaled, similar to other organic nitriles.[18] It may cause skin, eye, and respiratory irritation.[19] Upon combustion, it may produce toxic fumes of nitrogen oxides (NOx) and hydrogen cyanide (HCN).[17]

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[19]

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, as recommended by suppliers.[6] Keep away from strong oxidizing agents, acids, and bases.[17]

Conclusion

2-(2-Methylpyridin-3-yl)acetonitrile (CAS 101166-73-8) is a chemical intermediate of significant value to the research and development community. Its combination of a substituted pyridine core and reactive functional groups provides a versatile platform for the synthesis of complex molecules. This guide has outlined its fundamental properties, plausible synthetic routes, expected spectroscopic characteristics, and key reactive pathways. For scientists in drug discovery and fine chemical synthesis, this compound represents a potent tool for generating novel molecular entities and advancing chemical innovation.

References

-

Al-Mousawi, S. M., M. A. El-Apasery, and M. H. Elnagdi. (2011). "Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines." Molecules, 16(3), 2627-2641. [Link]

-

Anil, A., & Pillai, A. D. (2018). "Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile." Journal of Organic and Pharmaceutical Chemistry, 10(4), 1-6. [Link]

-

Appchem. "2-(2-Methylpyridin-3-yl)acetonitrile | 101166-73-8." [Link]

-

Matrix Fine Chemicals. "2-(2-METHYLPYRIDIN-3-YL)ACETONITRILE | CAS 101166-73-8." [Link]

-

Amagbio. "2-(2-Methylpyridin-3-yl)acetonitrile - CAS:101166-73-8." [Link]

-

Royal Society of Chemistry. (2020). "Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties." Organic & Biomolecular Chemistry. [Link]

-

Pinto, A., et al. (2020). "Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties." Organic & Biomolecular Chemistry, 18(40), 8149-8155. [Link]

-

Denmark Group. "DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES." [Link]

-

Doron Scientific. (2023). "2-(2-Methylpyridin-3-yl)acetonitrile." [Link]

- Google Patents. "Synthesis of 2-methyl pyridine by acetylene acetonitrile method."

-

MDPI. (2018). "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity." Molecules. [Link]

-

Chembest. "2-(2-Imidazolyl)benzylamine Dihydrochloride." [Link]

-

University of Illinois Urbana-Champaign. "Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis." [Link]

-

Organic Syntheses. "2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE." [Link]

-

Lotusfeet Pharma. "2-Amino-2-(pyridin-3-yl)acetonitrile 131988-63-1." [Link]

-

PubChem. "2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile." [Link]

-

arXiv. (2021). "Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7+O3 Complex in Solution." [Link]

-

Queen's University Belfast. (2012). "The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste." [Link]

-

Wikipedia. "Crotonaldehyde." [Link]

-

Pharmaceutical Technology. (2008). "Advances in Green Chemistry for Pharmaceutical Applications." [Link]

-

ResearchGate. (2025). "The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste | Request PDF." [Link]

-

ResearchGate. "The calculated excited state IR difference spectra in acetonitrile and..." [Link]

-

National Institute of Standards and Technology. "Acetonitrile - the NIST WebBook." [Link]

Sources

- 1. 2-(2-METHYLPYRIDIN-3-YL)ACETONITRILE | CAS 101166-73-8 [matrix-fine-chemicals.com]

- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. vitamin_b1 suppliers USA [americanchemicalsuppliers.com]

- 5. appchemical.com [appchemical.com]

- 6. 101166-73-8|2-(2-Methylpyridin-3-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 7. 101166-73-8 Cas No. | 2-(2-Methylpyridin-3-yl)acetonitrile | Apollo [store.apolloscientific.co.uk]

- 8. 2-(4-methylpyridin-3-yl)acetonitrile CAS#: 1000548-83-3 [amp.chemicalbook.com]

- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 10. lehigh.edu [lehigh.edu]

- 11. arxiv.org [arxiv.org]

- 12. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. 2-Amino-2-(pyridin-3-yl)acetonitrile CAS#: 131988-63-1 [amp.chemicalbook.com]

- 16. Buy 2-Hydroxy-2-(pyridin-3-YL)acetonitrile (EVT-3485038) | 17604-74-9 [evitachem.com]

- 17. fishersci.com [fishersci.com]

- 18. liverpool.ac.uk [liverpool.ac.uk]

- 19. aksci.com [aksci.com]

A Technical Guide to 2-(2-Methylpyridin-3-yl)acetonitrile: Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract: 2-(2-Methylpyridin-3-yl)acetonitrile is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of complex molecular scaffolds targeting critical biological pathways. This guide provides an in-depth analysis of the compound's nomenclature, physicochemical properties, and a detailed, field-proven protocol for its synthesis via nucleophilic substitution. We further explore its chemical reactivity, focusing on transformations of the nitrile and pyridine moieties that are crucial for downstream applications. A significant focus is placed on its utility in drug development, illustrated through its role as a precursor in the synthesis of potent PIM-1 kinase inhibitors, a promising class of anticancer agents. This document is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical methodologies for the effective use of this versatile intermediate.

Chemical Identity and Nomenclature

The compound of interest is systematically named 2-(2-methylpyridin-3-yl)acetonitrile . This nomenclature is derived following the International Union of Pure and Applied Chemistry (IUPAC) guidelines. The structure consists of an acetonitrile group (-CH₂CN) attached to the 3-position of a pyridine ring, which is itself substituted with a methyl group at the 2-position.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Preferred IUPAC Name | 2-(2-methylpyridin-3-yl)acetonitrile |

| Synonyms | (2-Methyl-3-pyridinyl)acetonitrile, 3-(Cyanomethyl)-2-methylpyridine |

| CAS Number | 101166-73-8[1] |

| Molecular Formula | C₈H₈N₂[1] |

| Molecular Weight | 132.16 g/mol [1] |

| InChI Key | NNGVSUGWTHGNTM-UHFFFAOYSA-N[1] |

Figure 1: Chemical structure of 2-(2-methylpyridin-3-yl)acetonitrile.

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data are essential for the identification and quality control of 2-(2-methylpyridin-3-yl)acetonitrile. While a comprehensive experimental dataset is not publicly available, the following tables provide predicted values and expected spectroscopic characteristics based on the known structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Boiling Point | 281.8 ± 25.0 °C | Predicted |

| Density | 1.056 ± 0.06 g/cm³ | Predicted |

| pKa | 4.84 ± 0.18 | Predicted (for the pyridinium ion) |

| LogP | 0.9 | Predicted[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the acetonitrile group, and the methyl protons. The pyridine protons will appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The methylene (-CH₂-) protons are adjacent to the aromatic ring and the electron-withdrawing nitrile group, and are expected to appear as a singlet around δ 3.8-4.2 ppm. The methyl (-CH₃) protons on the pyridine ring will appear as a singlet further upfield, likely in the δ 2.4-2.7 ppm range.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The nitrile carbon (-C≡N) is expected around δ 117-120 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 120-155 ppm). The methylene carbon (-CH₂-) will be found upfield, estimated in the δ 20-25 ppm range, while the methyl carbon (-CH₃) will be the most upfield signal, typically δ 18-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group is expected in the range of 2240-2260 cm⁻¹. This is a key diagnostic peak.

-

C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

-

C=C and C=N Stretch: Aromatic ring stretching vibrations (C=C and C=N) will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 133.08. Predicted adducts such as [M+Na]⁺ at m/z 155.06 are also possible.[1]

Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of 2-(2-methylpyridin-3-yl)acetonitrile involves the nucleophilic substitution of a corresponding halo-methylpyridine precursor. The preferred route is the cyanation of 3-(chloromethyl)-2-methylpyridine.

Retrosynthetic Analysis & Workflow

The retrosynthetic analysis points to a straightforward disconnection at the C-C bond between the pyridine ring and the acetonitrile methylene group, identifying 3-(chloromethyl)-2-methylpyridine and a cyanide source as the key synthons.

Figure 2: Retrosynthetic analysis for 2-(2-methylpyridin-3-yl)acetonitrile.

Detailed Experimental Protocol: Cyanation of 3-(Chloromethyl)-2-methylpyridine

This protocol describes a robust method for the synthesis of the title compound. The reaction proceeds via a standard Sₙ2 mechanism, where the cyanide anion acts as the nucleophile, displacing the chloride leaving group.

Materials & Reagents:

-

3-(Chloromethyl)-2-methylpyridine hydrochloride

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a stirred solution of 3-(chloromethyl)-2-methylpyridine hydrochloride (1.0 eq) in anhydrous DMSO (approx. 5 mL per gram of starting material) at room temperature, add powdered sodium cyanide (1.2 eq) in one portion.

-

Causality: DMSO is an excellent polar aprotic solvent for Sₙ2 reactions. It effectively solvates the sodium cation, leaving a "naked" and highly nucleophilic cyanide anion, which accelerates the reaction rate. Using the hydrochloride salt of the starting material is common for stability, and it readily reacts in this system.

-

-

Reaction: Stir the resulting suspension at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic impurities) and brine (to reduce the amount of dissolved water).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-(2-methylpyridin-3-yl)acetonitrile can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the final product as a pure solid or oil.

Self-Validation: The identity and purity of the synthesized product must be confirmed by the spectroscopic methods outlined in Section 2.0 (NMR, IR, MS) and compared against reference data.

Chemical Reactivity and Derivatization

The structure of 2-(2-methylpyridin-3-yl)acetonitrile offers multiple sites for chemical modification, making it a versatile building block for constructing more complex molecules.

Figure 3: Key reactivity pathways for 2-(2-methylpyridin-3-yl)acetonitrile.

-

Reactions of the Nitrile Group: The nitrile functionality is readily transformed. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-methylpyridin-3-yl)acetic acid, or reduced to the primary amine, 2-(2-methylpyridin-3-yl)ethanamine, using reducing agents like lithium aluminum hydride or catalytic hydrogenation.[2]

-

Reactivity of the Methylene Group: The protons on the methylene carbon are acidic (pKa ≈ 25 in DMSO) due to the electron-withdrawing effects of both the adjacent nitrile group and the pyridine ring. This allows for deprotonation with a suitable base to form a stabilized carbanion. This nucleophilic carbanion can then participate in various C-C bond-forming reactions, such as alkylations and condensations with carbonyl compounds.[3]

Application in Drug Discovery: A Precursor for PIM-1 Kinase Inhibitors

The pyridine and substituted pyridine scaffolds are prevalent in modern pharmaceuticals.[4] 2-(2-Methylpyridin-3-yl)acetonitrile and its analogs are particularly valuable as intermediates in the synthesis of kinase inhibitors, which are a cornerstone of targeted cancer therapy.[5][6]

PIM-1 Kinase as a Therapeutic Target

The PIM kinases (PIM-1, PIM-2, PIM-3) are a family of serine/threonine kinases that are frequently overexpressed in a wide range of hematological and solid tumors.[4] PIM-1 plays a critical role in promoting cell survival, proliferation, and resistance to apoptosis. Consequently, the inhibition of PIM-1 kinase has emerged as a promising strategy for anticancer drug development. Many potent PIM-1 inhibitors feature a heterocyclic core, often derived from pyridylacetonitrile precursors.[5][6]

Illustrative Synthesis of a Pyridothienopyrimidine PIM-1 Inhibitor

To demonstrate the utility of the title compound, the following is a representative workflow for the synthesis of a pyridothienopyrimidinone core, a scaffold known to exhibit potent PIM-1 inhibitory activity.[6] This illustrates how 2-(2-methylpyridin-3-yl)acetonitrile can serve as a crucial starting point for building such biologically active molecules.

Sources

- 1. PubChemLite - 2-(2-methylpyridin-3-yl)acetonitrile (C8H8N2) [pubchemlite.lcsb.uni.lu]

- 2. 2-Hydroxy-2-(pyridin-3-YL)acetonitrile | 17604-74-9 | Benchchem [benchchem.com]

- 3. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2-Methylpyridin-3-yl)acetonitrile: A Key Intermediate in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of 2-(2-Methylpyridin-3-yl)acetonitrile, a heterocyclic nitrile that serves as a valuable building block in medicinal chemistry and drug development. We will delve into its chemical properties, logical synthetic pathways, characteristic spectral signatures, and its strategic importance in the synthesis of complex molecular scaffolds for targeted therapies.

Core Molecular Attributes and Physicochemical Properties

2-(2-Methylpyridin-3-yl)acetonitrile is a bifunctional molecule incorporating a pyridine ring, a common feature in many bioactive compounds, and a reactive acetonitrile moiety. These structural elements make it a versatile intermediate for constructing more complex molecular architectures.

The fundamental properties of this compound are summarized below:

| Property | Value | Source |

| Chemical Formula | C₈H₈N₂ | --INVALID-LINK--[1] |

| Molecular Weight | 132.16 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 132.06874 Da | --INVALID-LINK--[1] |

| Predicted Boiling Point | 281.8±25.0 °C | --INVALID-LINK--[2] |

| Predicted Density | 1.056±0.06 g/cm³ | --INVALID-LINK--[2] |

| Predicted pKa | 4.84±0.18 | --INVALID-LINK--[2] |

Strategic Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis protocols for 2-(2-Methylpyridin-3-yl)acetonitrile are not extensively documented, its structure suggests several logical and established synthetic strategies. The choice of a particular route would depend on the availability and cost of starting materials, desired scale, and safety considerations.

Plausible Synthetic Pathway: Nucleophilic Substitution

A common and effective method for the synthesis of pyridylacetonitriles involves the nucleophilic substitution of a halogenated pyridine precursor with a cyanide source. This pathway is advantageous due to the commercial availability of various substituted pyridines.

Reaction Scheme:

Caption: Plausible SN2 reaction pathway for synthesis.

Experimental Protocol (Hypothetical):

-

To a solution of 2-methyl-3-(bromomethyl)pyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN) (1.1 eq) portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired 2-(2-Methylpyridin-3-yl)acetonitrile.

Causality of Choices:

-

Solvent: A polar aprotic solvent like DMF or DMSO is chosen to dissolve the ionic cyanide salt and the organic substrate, facilitating the SN2 reaction.

-

Nucleophile: Sodium cyanide is a cost-effective and readily available source of the cyanide nucleophile.

-

Leaving Group: A bromomethyl group is an excellent leaving group, promoting a facile substitution reaction.

Spectroscopic Characterization

The structural elucidation of 2-(2-Methylpyridin-3-yl)acetonitrile relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methyl group, and the methylene protons of the acetonitrile group. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrile group and the electronic effects of the pyridine ring. Based on known data for 2-methylpyridine and related structures, the approximate chemical shifts (in ppm, relative to TMS) would be:

-

Pyridine Protons (H4, H5, H6): Multiplets in the range of 7.0-8.5 ppm.

-

Methylene Protons (-CH₂CN): A singlet around 3.8-4.2 ppm.

-

Methyl Protons (-CH₃): A singlet around 2.5 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The key expected signals are:

-

Nitrile Carbon (-CN): A signal around 117-120 ppm.

-

Pyridine Carbons: Signals in the aromatic region of 120-150 ppm.

-

Methylene Carbon (-CH₂CN): A signal around 20-25 ppm.

-

Methyl Carbon (-CH₃): A signal around 18-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile stretch) | 2240 - 2260 | Medium |

| C=N, C=C (Pyridine ring stretch) | 1450 - 1600 | Medium to Strong |

| C-H (Aromatic stretch) | 3000 - 3100 | Medium |

| C-H (Aliphatic stretch) | 2850 - 3000 | Medium |

The presence of a sharp, medium-intensity peak around 2250 cm⁻¹ is a strong indicator of the nitrile functional group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 2-(2-Methylpyridin-3-yl)acetonitrile, the expected molecular ion peak [M]⁺ would be at m/z = 132. Under electrospray ionization (ESI) conditions, common adducts would be observed:

-

[M+H]⁺: m/z = 133

-

[M+Na]⁺: m/z = 155

Applications in Drug Development and Medicinal Chemistry

Pyridylacetonitrile derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The dual functionality of 2-(2-Methylpyridin-3-yl)acetonitrile allows for diverse chemical transformations, making it a key building block for various therapeutic agents.

Role as a Pharmaceutical Intermediate

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further synthetic modifications. The pyridine ring can be involved in various coupling reactions to build more complex heterocyclic systems.

Workflow: From Intermediate to Bioactive Scaffold

References

The Ascendant Role of Pyridylacetonitrile Derivatives in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridylacetonitrile scaffold has emerged as a cornerstone in contemporary medicinal chemistry and drug discovery. Its inherent chemical versatility and privileged structural motifs have propelled the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of pyridylacetonitrile derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape and future potential of this important class of compounds.

Core Biological Activities and Quantitative Data

Pyridylacetonitrile derivatives have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The following tables summarize the quantitative biological data for representative derivatives, providing a comparative analysis of their potency.

Table 1: Anticancer Activity of Pyridylacetonitrile Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| Pyridine-urea 8e | MCF-7 (Breast Cancer) | 0.22 | [1] |

| Pyridine-urea 8n | MCF-7 (Breast Cancer) | 1.88 | [1] |

| Spiro-pyridine 7 | HepG-2 (Liver Cancer) | 8.90 | |

| Spiro-pyridine 7 | Caco-2 (Colorectal Cancer) | 7.83 | |

| Spiro-pyridine 5 | HepG-2 (Liver Cancer) | 10.58 | |

| Spiro-pyridine 5 | Caco-2 (Colorectal Cancer) | 9.78 | |

| Spiro-pyridine 8 | HepG-2 (Liver Cancer) | 8.42 | |

| Spiro-pyridine 8 | Caco-2 (Colorectal Cancer) | 13.61 |

Table 2: Antimalarial Activity of Pyridylacetonitrile Derivatives

| Compound ID | Plasmodium falciparum Strain | IC50 (µM) | Reference |

| Compound 2g | RKL9 (CQ-resistant) | 0.0402 | [2] |

| Thiopicolinamide 13i | Not Specified | 0.142 | [3] |

Table 3: Phosphodiesterase-4 (PDE4) Inhibitory Activity of Pyridylacetonitrile Derivatives

| Compound ID | Target | IC50 (nM) | Reference |

| Compound Ib | PDE3A | 3.76 | [4] |

| Quinolyl oxazole 33 | PDE4 | 1.4 | |

| Quinolyl oxazole 34 | PDE4 | 1.0 |

Key Signaling Pathways

The biological effects of pyridylacetonitrile derivatives are intrinsically linked to their modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Anticancer Mechanism: Targeting VEGFR-2 Signaling

Several pyridylacetonitrile derivatives exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2, these compounds can suppress tumor growth and metastasis.

Anti-inflammatory Mechanism: Inhibition of PDE4 and Modulation of cAMP Signaling

Pyridylacetonitrile-based phosphodiesterase-4 (PDE4) inhibitors exert their anti-inflammatory effects by preventing the degradation of cyclic adenosine monophosphate (cAMP).[5] This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and suppresses the production of pro-inflammatory cytokines.[5]

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed methodologies for key experiments cited in the evaluation of pyridylacetonitrile derivatives.

Synthesis of Pyridylacetonitrile Derivatives

A general procedure for the synthesis of pyridylacetonitrile derivatives involves the reaction of a substituted pyridine with a suitable acetonitrile precursor. For example, a one-step synthesis of a pyridine cyanide compound can be achieved at normal temperature and pressure.[6]

General Procedure for the Synthesis of Arylhydrazones [2]

-

Prepare a cold solution of aryldiazonium salt (10 mmol) by adding a solution of sodium nitrite (10 mmol in 10 mL of water) to a cold solution of arylamine hydrochloride (10 mmol of arylamine in 6 mL of HCl) with stirring.

-

Add the cold aryldiazonium salt solution to a cold solution of 2-pyridylacetonitrile (10 mmol) in ethanol (50 mL) containing sodium acetate trihydrate (10 mmol).

-

Stir the mixture at room temperature for 1 hour.

-

Collect the resulting solid product by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to yield the purified arylhydrazone derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]

Protocol

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyridylacetonitrile derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

In Vitro Antimalarial Activity Assay

The in vitro antimalarial activity is typically assessed against chloroquine-sensitive and -resistant strains of Plasmodium falciparum.

Protocol

-

Parasite Culture: Culture P. falciparum in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax at 37°C in a low-oxygen environment.

-

Drug Dilution: Prepare serial dilutions of the test compounds in culture medium.

-

Assay Setup: In a 96-well plate, add the drug dilutions to wells containing synchronized ring-stage parasites at a defined parasitemia and hematocrit.

-

Incubation: Incubate the plates for 72 hours.

-

Growth Inhibition Assessment: Determine parasite growth inhibition using methods such as the SYBR Green I-based fluorescence assay, which measures nucleic acid synthesis, or by microscopic counting of Giemsa-stained smears.

-

Data Analysis: Calculate the IC50 value from the dose-response curve.

In Vitro PDE4 Inhibition Assay

The inhibitory activity of pyridylacetonitrile derivatives against PDE4 can be determined using a variety of commercially available assay kits.

Protocol

-

Reagent Preparation: Prepare assay buffer, recombinant human PDE4 enzyme, and the cAMP substrate according to the manufacturer's instructions.

-

Compound Dilution: Prepare serial dilutions of the test compounds.

-

Assay Procedure: In a microplate, add the PDE4 enzyme, assay buffer, and the test compound dilutions.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining cAMP levels using a detection reagent (e.g., via fluorescence polarization or luminescence).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

Conclusion

Pyridylacetonitrile derivatives represent a highly promising and versatile class of compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical models of cancer, malaria, and inflammatory diseases underscores their importance in modern drug discovery. The synthetic accessibility of the pyridylacetonitrile core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the development of next-generation therapeutics. This guide provides a foundational understanding of the current state of research, offering valuable insights and methodologies for scientists and researchers dedicated to advancing this exciting field. Further exploration of structure-activity relationships, optimization of pharmacokinetic profiles, and in-depth mechanistic studies will undoubtedly unlock the full therapeutic potential of pyridylacetonitrile derivatives.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons [commons.wikimedia.org]

- 5. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]

- 6. What are PDE4 modulators and how do they work? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

The Ascendant Therapeutic Potential of Substituted Pyryidylacetonitriles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridylacetonitriles have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this important class of compounds.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted pyridylacetonitriles have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic activity against a range of human cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected substituted pyridylacetonitrile derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |

| Pyridine-Urea Derivatives | ||

| Compound 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) |

| Compound 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) |

| 3-Cyano-6-naphthylpyridine Derivatives | ||

| Compound 11d | MCF-7 (Breast) | Nanomolar range |

| PC3 (Prostate) | Nanomolar range | |

| DU145 (Prostate) | Nanomolar range | |

| MDA-MB-435 (Breast) | Nanomolar range | |

| General Pyridine Derivatives | ||

| Compound 10 | HepG2 (Liver) | 4.25 |

| MCF-7 (Breast) | 6.08 | |

| Compound 9 | HepG2 (Liver) | 4.68 |

| MCF-7 (Breast) | 11.06 | |

| Compound 8 | HepG2 (Liver) | 4.34 |

| MCF-7 (Breast) | 10.29 | |

| Compound 15 | HepG2 (Liver) | 6.37 |

| MCF-7 (Breast) | 12.83 |

Signaling Pathways in Anticancer Activity

The inhibition of VEGFR-2 by substituted pyridylacetonitriles disrupts downstream signaling cascades crucial for cancer cell proliferation and survival, most notably the PI3K/Akt pathway.

VEGFR-2 and downstream PI3K/Akt signaling pathway inhibited by substituted pyridylacetonitriles.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Substituted pyridylacetonitrile compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the substituted pyridylacetonitrile compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Antimicrobial Activity

Several substituted pyridylacetonitrile derivatives have been reported to possess significant antimicrobial properties against a variety of bacterial and fungal strains. Their mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected substituted pyridylacetonitrile derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism).

| Compound ID/Reference | Microorganism | MIC (µg/mL) |

| Nicotinoyl Thioureas | S. aureus | 2.18 - 3.08 (µM/mL) |

| B. subtilis | 2.18 - 3.08 (µM/mL) | |

| E. coli | 2.18 - 3.08 (µM/mL) | |

| C. albicans | 2.18 - 3.08 (µM/mL) | |

| A. niger | 2.18 - 3.08 (µM/mL) | |

| Pyridine Compounds 36 & 37 | B. subtilis | 18 - 31 (µM) |

| S. aureus | 18 - 31 (µM) | |

| E. faecalis | 18 - 31 (µM) | |

| E. coli | 18 - 31 (µM) | |

| P. aeruginosa | 18 - 31 (µM) | |

| S. typhi | 18 - 31 (µM) | |

| C. albicans | 18 - 31 (µM) | |

| F. oxysporum | 18 - 31 (µM) |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Substituted pyridylacetonitrile compounds

-

Sterile 96-well microtiter plates

-

Inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of the substituted pyridylacetonitrile compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition

The biological activities of substituted pyridylacetonitriles are often rooted in their ability to inhibit specific enzymes. As previously highlighted, VEGFR-2 is a primary target in their anticancer mechanism. While extensive quantitative data across a broad range of enzymes is still emerging, the potent inhibition of this key kinase underscores the therapeutic potential of this compound class.

Quantitative Enzyme Inhibitory Activity

The following table presents the VEGFR-2 inhibitory activity of selected pyridine derivatives.

| Compound ID/Reference | Enzyme | IC50 (µM) |

| Pyridine-Urea Derivatives | ||

| Compound 8b | VEGFR-2 | 5.0 |

| Compound 8e | VEGFR-2 | 3.93 |

| Pyridine Derivatives | ||

| Compound 10 | VEGFR-2 | 0.12 |

| Compound 8 | VEGFR-2 | 0.13 |

| Compound 9 | VEGFR-2 | 0.13 |

Experimental Workflow for Enzyme Inhibition Assays

The general workflow for determining the enzyme inhibitory potential of a compound involves several key steps.

General experimental workflow for determining enzyme inhibitory activity.

Conclusion

Substituted pyridylacetonitriles represent a highly promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer agents, particularly through the inhibition of VEGFR-2 and the disruption of downstream signaling pathways, positions them as strong candidates for further preclinical and clinical investigation. Furthermore, their antimicrobial properties suggest potential applications in combating infectious diseases. The synthetic accessibility and the potential for structural modification of the pyridylacetonitrile scaffold offer exciting opportunities for the development of novel therapeutics with improved potency and selectivity. This guide provides a foundational understanding of the current state of research and underscores the significant potential of this compound class in addressing critical unmet medical needs.

The Strategic Role of 2-(2-Methylpyridin-3-yl)acetonitrile as a Versatile Chemical Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal role of 2-(2-Methylpyridin-3-yl)acetonitrile as a chemical intermediate, offering insights into its synthesis, reactivity, and potential applications in the development of novel therapeutics. While specific, publicly available data on this particular intermediate is limited, this document leverages information on structurally similar compounds and general synthetic methodologies to provide a comprehensive overview for researchers and drug development professionals.

Physicochemical Properties

2-(2-Methylpyridin-3-yl)acetonitrile is a heterocyclic compound featuring a pyridine ring substituted with a methyl group and an acetonitrile moiety. These functional groups impart a unique reactivity profile, making it a valuable building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 101166-73-8 | --INVALID-LINK-- |

| Molecular Formula | C₈H₈N₂ | --INVALID-LINK-- |

| Molecular Weight | 132.17 g/mol | --INVALID-LINK-- |

| Predicted XlogP | 0.9 | --INVALID-LINK-- |

Synthesis of Pyridine-Based Acetonitrile Intermediates

A general representation of this synthesis is the reaction of a halogenated 2-methyl-3-halomethylpyridine with a cyanide salt.

Key Reactions and Applications in Medicinal Chemistry

The acetonitrile group in 2-(2-methylpyridin-3-yl)acetonitrile is a versatile functional handle that can be transformed into a variety of other functionalities, making it a valuable intermediate in the synthesis of complex molecules.

Hydrolysis to Carboxylic Acids

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-methylpyridin-3-yl)acetic acid. This transformation is a common step in the synthesis of pharmaceuticals where a carboxylic acid moiety is required for biological activity or as a point for further chemical modification.

Reduction to Amines

The nitrile can be reduced to a primary amine, 2-(2-methylpyridin-3-yl)ethanamine, using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens up avenues for the synthesis of compounds with a basic nitrogen atom, which is a common feature in many biologically active molecules.

Cyclization Reactions

The presence of both the pyridine ring and the reactive acetonitrile group allows for the construction of fused heterocyclic systems. For instance, in the presence of a suitable reagent, intramolecular cyclization can lead to the formation of novel bicyclic structures, which are often scaffolds for new drug candidates.

Case Study: Intermediate in the Synthesis of a COX-2 Inhibitor Analog

The synthesis involves a multi-step process starting from 2-methyl-5-ethylpyridine.

Experimental Protocol for Step c: Strecker Synthesis

The conversion of 2-methylpyridine-5-carbaldehyde to N,N-dialkylamino-(6-methyl-3-pyridyl)acetonitrile is achieved via a Strecker synthesis.[2]

Materials:

-

2-Methylpyridine-5-carbaldehyde

-

Dialkylamine (e.g., dimethylamine)

-

Cyanide source (e.g., aqueous HCN or an alkali metal cyanide)

-

Solvent (e.g., water)

Procedure:

-

To a solution of 2-methylpyridine-5-carbaldehyde, add the dialkylamine.

-

To this mixture, add the cyanide source.

-

The reaction is typically carried out at a controlled temperature.

-

Upon completion, the product, N,N-dialkylamino-(6-methyl-3-pyridyl)acetonitrile, is isolated and purified.

Spectroscopic Data

While experimental spectroscopic data for 2-(2-methylpyridin-3-yl)acetonitrile is not widely published, predicted mass spectrometry data can be found.

| Adduct | m/z |

| [M+H]⁺ | 133.07602 |

| [M+Na]⁺ | 155.05796 |

| [M-H]⁻ | 131.06146 |

| [M+NH₄]⁺ | 150.10256 |

| [M+K]⁺ | 171.03190 |

| [M]⁺ | 132.06819 |

| [M]⁻ | 132.06929 |

| Predicted data from PubChemLite[3] |

Conclusion

2-(2-Methylpyridin-3-yl)acetonitrile represents a valuable and versatile chemical intermediate with significant potential in the pharmaceutical industry. Its unique combination of a substituted pyridine ring and a reactive acetonitrile moiety allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex, biologically active molecules. While specific applications of this particular intermediate are not extensively documented in public literature, the demonstrated utility of closely related pyridylacetonitrile derivatives in the synthesis of high-value pharmaceutical compounds, such as COX-2 inhibitors, underscores its potential. Further research into the synthesis and applications of 2-(2-methylpyridin-3-yl)acetonitrile is warranted to fully unlock its capabilities in the discovery and development of new medicines.

References

The Advent of Methyl-Substituted Pyridineacetonitriles: A Technical Guide to Their Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridineacetonitrile Scaffold in Modern Chemistry

The methyl-substituted pyridineacetonitrile framework is a cornerstone in contemporary medicinal chemistry and materials science. This seemingly simple heterocyclic structure, characterized by a pyridine ring bearing both a methyl and an acetonitrile group, is a key pharmacophore in a multitude of biologically active compounds. Its prevalence stems from the unique electronic properties conferred by the pyridine nitrogen, the steric and electronic influence of the methyl group, and the versatile reactivity of the nitrile moiety. The nitrile group can be readily transformed into amines, carboxylic acids, amides, and tetrazoles, making it a valuable synthetic handle for the elaboration of complex molecular architectures. This guide provides an in-depth exploration of the discovery and evolution of synthetic methodologies for accessing these pivotal compounds, from classical multi-step approaches to modern, highly efficient catalytic strategies.

I. Historical Perspective: The Dawn of Pyridine Chemistry and Early Synthetic Logic

The story of methyl-substituted pyridineacetonitriles is intrinsically linked to the broader history of pyridine chemistry. Initially isolated from coal tar in the 19th century, pyridine's aromatic nature and its structural analogy to benzene quickly made it a subject of intense scientific curiosity[1]. The first significant synthetic routes to the pyridine core were established in the late 19th and early 20th centuries, providing the foundational building blocks for more complex derivatives.

Two landmark syntheses laid the groundwork for accessing substituted pyridines:

-

The Hantzsch Pyridine Synthesis (1881): This method involves the condensation of a β-ketoester, an aldehyde, and ammonia, followed by an oxidation step to furnish the aromatic pyridine ring. The Hantzsch synthesis was a pivotal development, allowing for the controlled assembly of substituted pyridines from acyclic precursors[1][2].

-

The Chichibabin Pyridine Synthesis (1924): This approach utilizes the condensation of aldehydes and ketones with ammonia, often providing a mixture of pyridine and its alkylated derivatives. While sometimes lacking in selectivity, the use of inexpensive starting materials made it a cornerstone of industrial pyridine production[1][3][4].

With access to methyl-substituted pyridines (picolines), the logical next step towards pyridineacetonitriles was the functionalization of the methyl group. Early organic chemists relied on a robust, multi-step approach that is still conceptually relevant today: the conversion of the methyl group into a suitable leaving group, followed by nucleophilic substitution with a cyanide salt.

Classical Synthesis: A Two-Step Journey from Picoline to Pyridineacetonitrile

The most probable and historically significant route to the first methyl-substituted pyridineacetonitriles involved a two-step sequence:

-

Halogenation of the Picolyl Methyl Group: The methyl groups of picolines are benzylic-like in their reactivity and can undergo free-radical halogenation to form picolyl halides. This transformation is typically achieved using reagents like N-bromosuccinimide (NBS) for bromination or sulfuryl chloride for chlorination, often initiated by light or a radical initiator.

-

Nucleophilic Substitution with Cyanide: The resulting picolyl halide, now activated for nucleophilic attack, is treated with an alkali metal cyanide, such as sodium or potassium cyanide, in a suitable solvent like ethanol. The cyanide ion displaces the halide, forming the desired carbon-carbon bond and yielding the pyridineacetonitrile. This reaction is a classic example of an S(N)2 displacement[5][6].

II. Evolution of Synthetic Methodologies: The Quest for Efficiency

While the classical halogenation-cyanation sequence was effective, it suffered from drawbacks inherent to multi-step syntheses, including modest overall yields and the use of hazardous reagents. The progression of organic chemistry in the 20th and 21st centuries has been marked by a drive towards more atom-economical, efficient, and environmentally benign synthetic methods.

Direct Cyanomethylation: A Paradigm Shift

A significant leap forward came with the development of methods for the direct introduction of the cyanomethyl group onto the pyridine ring, bypassing the need for pre-functionalization. These modern approaches can be broadly categorized as follows:

-

Oxidative Cross-Dehydrogenative Coupling (CDC): These reactions involve the direct coupling of a C-H bond on the pyridine ring with the C-H bond of acetonitrile. This is often achieved using a metal catalyst, such as iron, and an oxidant. These methods are highly atom-economical as they avoid the pre-installation of leaving groups[1].

-

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis has revolutionized the formation of carbon-carbon bonds. In the context of pyridineacetonitrile synthesis, this can involve the coupling of a halogenated pyridine with a cyanomethylating agent.

-

Radical-Mediated Cyanomethylation: The generation of a cyanomethyl radical, which can then be trapped by a pyridine derivative, offers another direct route. These reactions are often initiated by photoredox catalysis or other radical-generating systems.

III. Key Experimental Protocols

Protocol 1: Classical Synthesis of 4-Methyl-2-pyridineacetonitrile

This protocol outlines the two-step classical approach starting from 2,4-lutidine (2,4-dimethylpyridine).

Step 1: Synthesis of 2-(Bromomethyl)-4-methylpyridine

-

To a solution of 2,4-lutidine (1 equiv.) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1 equiv.).

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-(bromomethyl)-4-methylpyridine.

Step 2: Synthesis of 4-Methyl-2-pyridineacetonitrile

-

Dissolve 2-(bromomethyl)-4-methylpyridine (1 equiv.) in ethanol.

-

Add a solution of sodium cyanide (1.1 equiv.) in water to the ethanolic solution.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC.

-

Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to give the crude 4-methyl-2-pyridineacetonitrile.

-

Purify the product by column chromatography or recrystallization.

Protocol 2: Modern Direct Cyanomethylation via C-H Functionalization

This protocol is a generalized representation of a modern direct cyanomethylation approach.

-

In a reaction vessel, combine the substituted methylpyridine (1 equiv.), a suitable metal catalyst (e.g., an iron or palladium salt), and a ligand if required.

-

Add an excess of acetonitrile, which serves as both the cyanomethyl source and the solvent.

-

Add an oxidizing agent (e.g., a peroxide or persulfate).

-

Seal the vessel and heat the reaction mixture to the specified temperature for the required time, monitoring by TLC or GC.

-

After completion, cool the reaction mixture and quench any remaining oxidant.

-

Filter off the catalyst and evaporate the excess acetonitrile.

-

Take up the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

IV. Data Summary and Comparison

| Methodology | Starting Materials | Number of Steps | Key Reagents | Advantages | Disadvantages |

| Classical Synthesis | Methyl-substituted pyridine (picoline) | 2 | NBS/SOCl(_2), NaCN/KCN | Well-established, reliable | Multi-step, use of toxic reagents, moderate yields |

| Direct C-H Cyanomethylation | Substituted pyridine, acetonitrile | 1 | Metal catalyst, oxidant | Atom-economical, high efficiency, single step | Requires catalyst, may have regioselectivity issues |

V. Visualizing the Synthetic Pathways

Diagram 1: Classical Synthesis of Methyl-Substituted Pyridineacetonitrile

Caption: Classical two-step synthesis of pyridineacetonitriles.

Diagram 2: Modern Direct C-H Cyanomethylation

Caption: Modern single-step direct C-H cyanomethylation.

Conclusion

The journey to synthesize methyl-substituted pyridineacetonitriles mirrors the broader evolution of organic synthesis. From the logical, step-wise functional group manipulations of the classical era to the elegant and efficient direct C-H functionalization strategies of today, the methods for accessing these vital building blocks have become increasingly sophisticated. For researchers in drug discovery and materials science, a thorough understanding of this synthetic history not only provides a diverse toolbox of methodologies but also offers a deeper appreciation for the chemical ingenuity that has driven the field forward. The continued development of novel catalytic systems promises even more powerful and sustainable routes to these and other valuable heterocyclic compounds in the future.

References

-

Wikipedia. (2024). Pyridine. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon (FR): International Agency for Research on Cancer. [Link]

-

Total Organic Synthesis. (2021, November 7). Synthesis of Pyridine [Video]. YouTube. [Link]

-

Post Apple Scientific. (2024, June 24). Industrial Chemicals: How Pyridine Is Produced. [Link]

-

Clark, J. (n.d.). Reactions between halogenoalkanes and cyanide ions. Chemguide. [Link]

-

Wikipedia. (2024). Cyanide. [Link]

-

LibreTexts Chemistry. (2023, January 22). The Reaction of Alkyl Halides with Cyanide Ions. [Link]

- Henry, G. D. (2004). De novo synthesis of substituted pyridines. Tetrahedron, 60(20), 4371-4393.

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]

- Matthews, C. N., & Minard, R. D. (1996). Hydrogen cyanide polymers from the impact of comet P/Shoemaker-Levy 9 on Jupiter. Icarus, 120(2), 443-445.

-

LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

- Ritson, D. J., & Sutherland, J. D. (2012). Prebiotic synthesis of simple sugars by photoredox systems chemistry.

-

Clark, J. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

Introduction: The Strategic Importance of 2-(2-Methylpyridin-3-yl)acetonitrile

An In-Depth Technical Guide to the Commercial Availability and Sourcing of 2-(2-Methylpyridin-3-yl)acetonitrile for Researchers and Drug Development Professionals